2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene
Overview
Description
2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene is a chemical compound with the molecular formula C27H36Br2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromomethyl groups at the 2 and 7 positions and dihexyl groups at the 9 position. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene typically involves the bromination of 9,9-dihexylfluorene. The process begins with the preparation of 9,9-dihexylfluorene, which is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to ensure complete bromination at the 2 and 7 positions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted fluorene derivatives.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of methyl-substituted fluorene derivatives.
Scientific Research Applications
2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene is used in various scientific research applications, including:
Organic Electronics: As a monomer for the synthesis of blue-green light-emitting polymers used in organic light-emitting diodes (OLEDs).
Material Science: In the preparation of polymeric materials with specific optical and electronic properties.
Medicinal Chemistry: As a building block for the synthesis of biologically active compounds.
Chemical Biology: In the study of DNA interactions and as a probe for investigating biological processes.
Mechanism of Action
The mechanism of action of 2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene involves its ability to undergo substitution reactions, which allows it to interact with various biological molecules. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to changes in their structure and function. This property makes it useful as a chemical probe in biological studies .
Comparison with Similar Compounds
Similar Compounds
2,7-Bis(bromomethyl)acridine: Similar in structure but with an acridine core instead of a fluorene core.
2,7-Dimethylfluorene: Lacks the bromomethyl groups, making it less reactive in substitution reactions.
9,9-Dihexylfluorene: Lacks the bromomethyl groups, used as a precursor in the synthesis of 2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene
Uniqueness
This compound is unique due to the presence of both bromomethyl and dihexyl groups, which confer specific reactivity and solubility properties. This makes it particularly useful in the synthesis of functional materials and as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,7-bis(bromomethyl)-9,9-dihexylfluorene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36Br2/c1-3-5-7-9-15-27(16-10-8-6-4-2)25-17-21(19-28)11-13-23(25)24-14-12-22(20-29)18-26(24)27/h11-14,17-18H,3-10,15-16,19-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNIUQSXMPTBFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1(C2=C(C=CC(=C2)CBr)C3=C1C=C(C=C3)CBr)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584622 | |
Record name | 2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187148-75-0 | |
Record name | 2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,7-bis(bromomethyl)-9,9-dihexyl-9H-fluorene in the synthesis of poly(fluorene vinylene) [PFV]?
A1: this compound (F-Br) acts as a monomer in the step-growth polymerization reaction with 2,7-bis(mercaptomethyl)-9,9′-dihexyl-9H-fluorene (F-SH) []. This reaction, carried out under basic conditions, forms a polysulfide precursor. The bromine atoms in F-Br provide sites for subsequent chemical modifications. These modifications, involving oxidation and the Ramberg–Backlund reaction, ultimately lead to the formation of the vinylene linkages characteristic of PFV [].
Q2: How does the structure of this compound influence the solubility of the resulting polymer?
A2: The presence of the two hexyl groups at the 9-position of the fluorene ring in this compound contributes to the good solubility of the resulting PFV polymer in common organic solvents []. These alkyl chains reduce the tendency of the polymer chains to stack closely, thus enhancing their interaction with solvents like DCM, THF, and CHCl3 []. This improved solubility is crucial for processing and potential applications of the synthesized PFV.
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